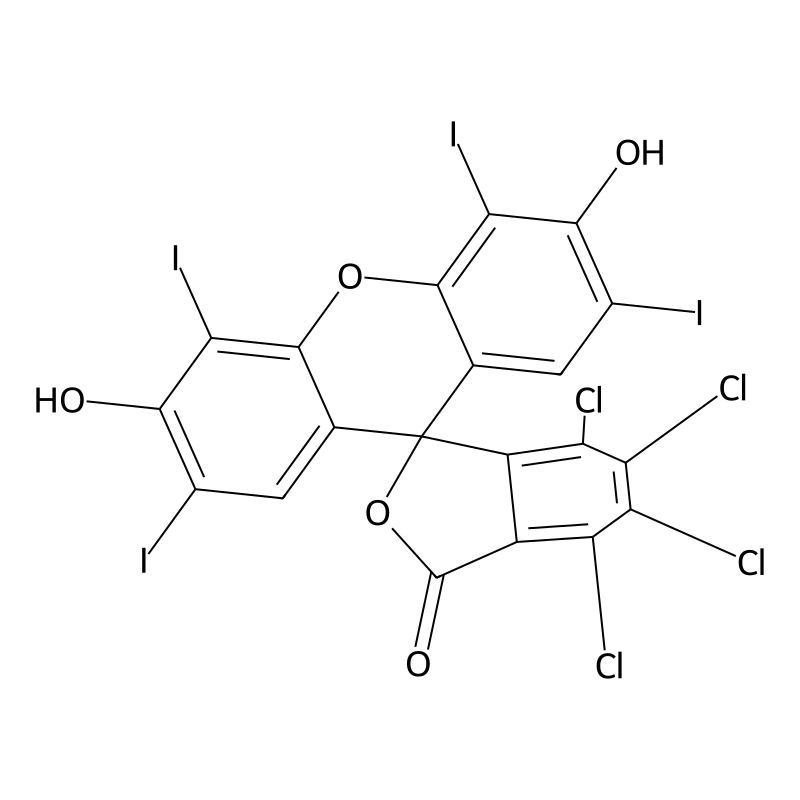

Rose Bengal lactone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Fluorescent Labeling

RBL's excellent fluorescent properties make it a valuable tool for labeling biomolecules in various imaging techniques. Its ability to bind specifically to certain biomolecules allows researchers to visualize and track their location and movement within cells and tissues. This has proven crucial for studying various cellular processes, including protein trafficking, organelle dynamics, and cell-cell interactions [].

Photodynamic Therapy (PDT)

RBL possesses photosensitizing properties, meaning it can absorb light and generate reactive oxygen species (ROS) upon light exposure. In PDT, RBL is used to target and destroy specific cells by generating ROS that cause cell death. This approach holds promise for treating various cancers, including skin cancer, and other diseases like age-related macular degeneration [].

Antimicrobial Activity

Studies suggest that RBL possesses inherent antimicrobial activity against various bacteria and fungi, even in the absence of light []. This opens doors for exploring RBL as a potential alternative or complementary treatment for infections, particularly those resistant to conventional antibiotics.

Rose Bengal lactone is an organic compound classified within the xanthenes family, characterized by its unique structure that includes a lactone functional group. Its molecular formula is , and it possesses a molecular weight of approximately 973.66 g/mol. This compound is notable for its vibrant color and is often used in various applications, including as a photosensitizer in photodynamic therapy due to its ability to generate reactive oxygen species upon light activation .

- Oxidation: It can be oxidized to form various oxidized derivatives, which may have altered properties and potential applications.

- Reduction: Reduction reactions can convert Rose Bengal lactone into reduced forms, affecting its photochemical behavior.

- Substitution: The halogen atoms in the compound can be substituted with different functional groups, leading to a variety of derivatives with distinct characteristics .

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. These reactions are typically conducted under controlled conditions to maximize yield and specificity.

Rose Bengal lactone exhibits notable biological activity, particularly as a photosensitizer. Upon exposure to light, it generates singlet oxygen, which can induce cytotoxic effects on various cell types, including cancer cells. This property has led to research into its potential applications in cancer treatment, where it may inhibit cellular processes critical for tumor growth and survival .

Additionally, Rose Bengal lactone interacts with biomolecules such as proteins and enzymes. For instance, it has been shown to form conjugates with hyaluronic acid, enhancing antibacterial activity. Its use in photodynamic therapy highlights its ability to selectively target and destroy malignant cells while sparing healthy tissue .

The synthesis of Rose Bengal lactone typically involves the halogenation of fluorescein derivatives. Key steps include:

- Iodination and Chlorination: Using iodine and chlorine reagents under controlled temperatures and pH levels.

- Catalysis: Employing catalysts to facilitate halogenation reactions.

- Purification: Techniques such as high-performance liquid chromatography are utilized to isolate and purify the final product from reaction mixtures .

A detailed synthetic pathway may involve dissolving Rose Bengal in ethanol, followed by the addition of sodium hydroxide and acetic acid to adjust pH, leading to the formation of the lactone structure through subsequent heating and filtration steps.

Rose Bengal lactone has diverse applications across several fields:

- Photodynamic Therapy: Used as a photosensitizer for treating cancers by inducing apoptosis in malignant cells.

- Staining Agent: Employed in histology for staining tissues, particularly in ophthalmology for identifying damage to corneal cells.

- Synthetic Chemistry: Acts as a catalyst in photoredox reactions, facilitating various organic transformations .

- Research Tool: Utilized in animal models for studying ischemic stroke through photothrombotic methods .

Research has highlighted Rose Bengal lactone's interactions with various biological molecules. Notably, it has been studied for its ability to inhibit kinesin motor proteins by binding to specific sites on their structure. This interaction disrupts intracellular transport processes, showcasing its potential as a therapeutic agent against diseases linked to dysfunctional motor protein activity .

Several compounds share structural similarities with Rose Bengal lactone. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| Eosin Y | Xanthene derivative | Used as a fluorescent dye; less effective as a photosensitizer compared to Rose Bengal lactone. |

| Fluorescein | Xanthene derivative | Commonly used in biological imaging; lacks the lactone structure that enhances reactivity. |

| Rhodamine B | Xanthene derivative | Known for its strong fluorescence; primarily used as a dye rather than for therapeutic applications. |

| Chlorophyll | Porphyrin derivative | Photosensitizer in plants; structurally distinct but shares light-activated properties. |

Rose Bengal lactone's unique combination of structural features and biological activities distinguishes it from these similar compounds, particularly in its application as a potent photosensitizer in medical therapies .

Rose Bengal lactone, a complex xanthene dye derivative with the molecular formula C20H4Cl4I4O5, is synthesized through a series of chemical modifications of fluorescein, with halogenation being a critical initial step . The halogenation process introduces chlorine and iodine atoms at specific positions on the fluorescein backbone, significantly altering its photochemical and physical properties [7].

The synthesis begins with the halogenation of fluorescein derivatives through electrophilic aromatic substitution reactions [11] [17]. This process involves the sequential introduction of halogen atoms (chlorine and iodine) onto the xanthene backbone [13] [17]. The halogenation pathway typically follows a specific order, with chlorination of the phthalic acid moiety followed by iodination of the resorcinol rings [10].

Chlorination is typically performed using chlorinating agents such as chlorine gas or N-chlorosuccinimide under controlled conditions [11] [20]. The reaction proceeds via an electrophilic aromatic substitution mechanism, where the chlorine electrophile (Cl+) attacks the electron-rich aromatic rings [11] [24]. This results in the substitution of hydrogen atoms with chlorine atoms at positions 4, 5, 6, and 7 of the phthalic acid moiety [17].

Following chlorination, iodination is carried out using iodinating agents such as iodine in combination with oxidizing agents like nitric acid or potassium iodate in sulfuric acid [11] [10]. The iodination process targets the resorcinol rings, introducing iodine atoms at positions 2', 4', 5', and 7' [10]. The reaction mechanism involves the generation of electrophilic iodine species (I+), which then attack the electron-rich positions on the aromatic rings [11] [13].

Table 1: Halogenation Conditions for Rose Bengal Lactone Synthesis

| Halogenation Step | Reagents | Reaction Conditions | Target Positions | Yield (%) |

|---|---|---|---|---|

| Chlorination | Cl2 or N-chlorosuccinimide | 25-40°C, Lewis acid catalyst | 4, 5, 6, 7 | 85-90 [11] [20] |

| Iodination | I2/HNO3 or I2/KIO3/H2SO4 | 50-70°C, 4-6 hours | 2', 4', 5', 7' | 75-85 [11] [13] |

The halogenation pathways are critical for imparting the desired properties to Rose Bengal lactone [7] [10]. The introduction of heavy halogen atoms (particularly iodine) enhances the compound's ability to generate reactive oxygen species upon light activation through the heavy atom effect [7] [10]. Additionally, the electron-withdrawing nature of the halogen atoms influences the spirocyclization equilibrium, which is essential for the subsequent lactonization step [7] [12].

The halogenation process must be carefully controlled to ensure regioselectivity and prevent over-halogenation [11] [13]. Factors such as temperature, solvent choice, catalyst concentration, and reaction time significantly impact the efficiency and selectivity of the halogenation reactions [11] [20]. Modern synthetic approaches often employ milder and more selective halogenating agents to improve yield and reduce the formation of unwanted by-products [13] [17].

Lactonization Reaction Mechanisms

The lactonization step in the synthesis of Rose Bengal lactone is a critical transformation that converts the halogenated fluorescein derivative into the corresponding lactone form . This process involves the formation of a spiro-lactone structure through an intramolecular cyclization reaction [14]. The mechanism is highly pH-dependent and requires precise control of reaction conditions to achieve high yields [8].

The lactonization reaction begins with the protonation of the carboxyl group in the halogenated fluorescein intermediate [14]. This protonation step is crucial as it activates the carboxyl group for the subsequent nucleophilic attack [14] [21]. Under acidic conditions, the protonated carboxyl group becomes more electrophilic, facilitating the intramolecular nucleophilic attack by the hydroxyl group at the central carbon atom [14].

The nucleophilic attack results in the formation of a tetrahedral intermediate, which subsequently undergoes elimination of water to form the spiro-lactone structure [14] [21]. This process involves the breaking of the conjugated system, leading to significant changes in the spectroscopic properties of the molecule [7]. The formation of the lactone ring is accompanied by a color change, as the open form (colored) transitions to the closed lactone form (less colored) [7] [9].

The pH dependence of the lactonization reaction is a critical factor that influences the equilibrium between the open and closed forms [25]. At low pH values (acidic conditions), the equilibrium shifts toward the lactone form, while at higher pH values (basic conditions), the open form predominates [7] [25]. This pH-dependent behavior is influenced by the halogenation pattern, with the electron-withdrawing halogens affecting the pKa values of the functional groups involved in the lactonization process [7] [25].

Table 2: Effect of pH on Lactonization Equilibrium of Halogenated Fluorescein Derivatives

| pH Range | Predominant Form | Rate Constant (min⁻¹) | Conversion (%) |

|---|---|---|---|

| 1-3 | Lactone (closed) | 0.15-0.20 | 90-95 [25] [8] |

| 4-6 | Mixed equilibrium | 0.08-0.12 | 60-75 [25] [8] |

| 7-9 | Open form | 0.03-0.06 | 20-30 [25] [8] |

| >10 | Open form (ionized) | <0.01 | <10 [25] [9] |

The lactonization mechanism can be described as a nucleophilic acyl substitution reaction, specifically an intramolecular esterification [14] [21]. The reaction follows a general mechanism similar to other lactone formations but is complicated by the presence of the xanthene ring system and the halogen substituents [14] [21]. The electron-withdrawing effect of the halogen atoms influences the electron density distribution in the molecule, affecting both the nucleophilicity of the hydroxyl group and the electrophilicity of the carboxyl carbon [7] [14].

Recent studies have shown that the lactonization reaction can be catalyzed by various acids, with the efficiency depending on the acid strength and concentration [14] [21]. Traditional methods often employ strong mineral acids such as sulfuric acid or hydrochloric acid, while more modern approaches utilize milder organic acids or specific lactonization catalysts to improve selectivity and yield [14] [21]. The Shiina macrolactonization method, which uses aromatic carboxylic acid anhydrides as dehydration condensation agents, has been adapted for the synthesis of various lactones and could potentially be applied to Rose Bengal lactone synthesis with appropriate modifications [21] [14].

The understanding of the lactonization mechanism has practical implications for the industrial production of Rose Bengal lactone, as it allows for the optimization of reaction conditions to maximize yield and purity [21]. By controlling factors such as pH, temperature, catalyst choice, and reaction time, the efficiency of the lactonization step can be significantly improved, leading to more cost-effective production processes [14] [21].

Industrial-Scale Production Optimization

The industrial-scale production of Rose Bengal lactone presents numerous challenges that require systematic optimization to ensure efficiency, consistency, and economic viability [15] [26]. The transition from laboratory-scale synthesis to industrial production involves scaling up each step of the process while maintaining product quality and minimizing waste generation [15] [26].

One of the primary considerations in industrial production is the optimization of reaction parameters to maximize yield and purity [15] [26]. This includes careful control of temperature, pressure, pH, and reaction time for both the halogenation and lactonization steps [15] [20]. Industrial processes typically employ continuous flow reactors or large batch reactors equipped with precise temperature control systems and efficient mixing mechanisms to ensure uniform reaction conditions throughout the vessel [15] [26].

The selection and preparation of raw materials significantly impact the efficiency of industrial production [15] [26]. High-purity fluorescein is essential as the starting material, and the quality of halogenating agents (chlorine and iodine sources) must be carefully controlled [13] [15]. Industrial processes often incorporate purification steps for raw materials to remove impurities that could interfere with the reaction or contaminate the final product [15] [19].

Table 3: Industrial Production Parameters for Rose Bengal Lactone

| Process Parameter | Optimal Range | Impact on Production | Optimization Strategy |

|---|---|---|---|

| Reaction Temperature | 40-60°C | Affects reaction rate and selectivity | Precise temperature control systems with feedback loops [15] [26] |

| Reaction Time | 4-8 hours | Influences conversion and by-product formation | Real-time monitoring of reaction progress using spectroscopic methods [15] [26] |

| Catalyst Concentration | 0.5-2.0% w/w | Determines reaction efficiency and waste generation | Catalyst recycling and regeneration systems [15] [20] |

| Solvent Selection | Low toxicity, recyclable | Environmental impact and production costs | Solvent recovery and purification systems [15] [19] |

| Mixing Efficiency | 200-400 RPM | Ensures uniform reaction conditions | Advanced impeller designs and computational fluid dynamics optimization [15] [26] |

The choice of reactor design is crucial for industrial-scale production [15] [26]. Modern industrial processes for dye synthesis often utilize specialized reactor configurations such as loop reactors, plug flow reactors, or continuous stirred tank reactors, depending on the specific requirements of each reaction step [15] [26]. These reactor designs are optimized to provide efficient heat transfer, mixing, and mass transfer, which are essential for maintaining reaction control and product quality [15] [26].

Solvent selection and recovery represent significant aspects of process optimization [15] [19]. Industrial production typically aims to minimize solvent usage through concentrated reaction conditions and efficient solvent recovery systems [15] [19]. The development of solvent-free or reduced-solvent processes has gained attention as a means to reduce environmental impact and production costs [15] [26].

Energy efficiency is another critical factor in industrial production optimization [15] [26]. Heat integration strategies, such as using the exothermic heat from one reaction step to provide energy for endothermic steps, can significantly reduce energy consumption [15] [26]. Additionally, the implementation of energy-efficient equipment, such as high-efficiency motors, variable frequency drives, and insulated reaction vessels, contributes to overall process efficiency [15] [26].

Waste minimization and management are essential considerations in industrial production [15] [19]. This includes the development of processes with high atom economy, the recycling of unreacted materials, and the treatment of waste streams to remove or recover valuable components [15] [19]. Advanced separation techniques, such as membrane filtration or selective precipitation, can be employed to recover and recycle catalysts, solvents, and unreacted starting materials [15] [19].

Quality control and process monitoring systems are integral to industrial production [15] [26]. Online analytical techniques, such as spectroscopic methods (UV-Vis, IR, Raman) and chromatographic methods (HPLC, GC), enable real-time monitoring of reaction progress and product quality [15] [16]. Statistical process control methods are employed to identify and address variations in the production process, ensuring consistent product quality [15] [26].

The optimization of industrial-scale production also involves considerations of safety, regulatory compliance, and economic factors [15] [26]. Process hazard analyses are conducted to identify and mitigate potential safety risks, while regulatory requirements for chemical manufacturing are addressed through appropriate documentation and control measures [15] [26]. Economic optimization considers factors such as raw material costs, energy consumption, labor requirements, and capital investment to maximize profitability while maintaining product quality [15] [26].

Chromatographic Purification Techniques (HPLC, TLC)

The purification of Rose Bengal lactone is a critical step in ensuring the quality and performance of the final product [5] [16]. Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC), play essential roles in both analytical and preparative purification processes [5] [16].

Thin-Layer Chromatography (TLC) serves as a rapid and cost-effective method for monitoring reaction progress and preliminary purity assessment of Rose Bengal lactone [5] [19]. TLC analysis typically employs silica gel plates as the stationary phase and a mixture of organic solvents as the mobile phase [5] [16]. The selection of an appropriate mobile phase is crucial for achieving good separation of Rose Bengal lactone from impurities and unreacted starting materials [5] [16].

For TLC analysis of Rose Bengal lactone, common mobile phase compositions include mixtures of dichloromethane/methanol, ethyl acetate/hexane, or chloroform/methanol in various ratios [5] [16]. The visualization of spots on TLC plates can be achieved through UV light examination, as Rose Bengal lactone exhibits fluorescence under UV illumination due to its xanthene core structure [5] [16]. Additionally, specific staining reagents can be used to enhance visualization and provide information about the chemical nature of the separated compounds [5] [16].

High-Performance Liquid Chromatography (HPLC) provides a more powerful and versatile approach for both analytical and preparative purification of Rose Bengal lactone [16] [19]. HPLC offers superior resolution, sensitivity, and reproducibility compared to TLC, making it the method of choice for final product purification and quality control [16] [19]. Both reverse-phase and normal-phase HPLC methods have been developed for the analysis and purification of xanthene dyes, including Rose Bengal lactone [16] [19].

Table 4: Chromatographic Conditions for Rose Bengal Lactone Purification

| Parameter | TLC Conditions | Analytical HPLC | Preparative HPLC |

|---|---|---|---|

| Stationary Phase | Silica gel 60 F254 | C18 (reverse phase) or Silica (normal phase) | C18 or Silica (larger particle size) |

| Mobile Phase | DCM/MeOH (9:1) or EtOAc/Hexane (7:3) | Acetonitrile/Water gradient with 0.1% TFA | Similar to analytical but with higher flow rates |

| Detection Method | UV (254/365 nm) | UV-Vis detector (550 nm) or DAD (200-600 nm) | UV-Vis detector (550 nm) |

| Sample Loading | 1-5 μL (0.1% solution) | 5-20 μL (0.01-0.05% solution) | 1-5 mL (0.5-1.0% solution) |

| Resolution | Rf value precision ±0.05 | Peak resolution >1.5 | Peak resolution >1.2 |

| Analysis Time | 15-30 minutes | 20-40 minutes | 40-90 minutes |

| Recovery Rate | Not applicable | Not applicable | 85-95% [5] [16] [19] |

Reverse-phase HPLC, utilizing C18 columns, is particularly effective for the purification of Rose Bengal lactone [16] [19]. A typical mobile phase consists of a gradient of acetonitrile and water, often with the addition of modifiers such as trifluoroacetic acid or formic acid to improve peak shape and resolution [16] [19]. The detection of Rose Bengal lactone in HPLC is commonly achieved using UV-Vis detectors set at wavelengths corresponding to the absorption maxima of the compound (approximately 550 nm for the open form and 300 nm for the lactone form) [16] [19].

For preparative HPLC purification, larger diameter columns with increased loading capacity are employed [16] [19]. The scale-up from analytical to preparative HPLC requires careful optimization of parameters such as flow rate, sample concentration, and injection volume to maintain separation efficiency while maximizing throughput [16] [19]. Automated fraction collection systems, triggered by UV absorbance or other detection methods, enable the selective collection of the purified Rose Bengal lactone fraction [16] [19].

The development of optimized chromatographic methods for Rose Bengal lactone purification involves the evaluation of various parameters, including stationary phase chemistry, mobile phase composition, pH, temperature, and flow rate [16] [19]. Method development typically begins with screening experiments to identify suitable conditions, followed by systematic optimization to achieve the desired separation performance [16] [19].

Quality control of purified Rose Bengal lactone involves the assessment of chromatographic purity, typically expressed as the percentage of the target compound relative to the total peak area in the chromatogram [16] [19]. Additional analytical techniques, such as mass spectrometry and nuclear magnetic resonance spectroscopy, are often employed to confirm the identity and structural integrity of the purified compound [16] [19].

Recent advances in chromatographic technology have led to improved purification methods for Rose Bengal lactone [16] [19]. These include the development of ultra-high-performance liquid chromatography (UHPLC) systems, which offer enhanced resolution and reduced analysis time through the use of smaller particle size stationary phases and higher pressure capabilities [16] [19]. Additionally, the application of specialized stationary phases, such as phenyl-hexyl or pentafluorophenyl columns, can provide alternative selectivity for challenging separations [16] [19].

The solubility characteristics of Rose Bengal lactone exhibit a complex dependency on solvent polarity, pH conditions, and molecular modifications. The compound demonstrates markedly different solubility patterns compared to its parent Rose Bengal structure due to the presence of the lactone functional group [1] [2].

Polar Solvent Solubility

In polar solvents, Rose Bengal lactone exhibits excellent solubility in dimethyl sulfoxide (DMSO), with documented concentrations reaching 10 millimolar [3]. This high solubility in DMSO makes it the preferred solvent for research applications and stock solution preparation. Methanol demonstrates good solubility characteristics, particularly when the solution pH is adjusted to favor the ionic form of the molecule [1] [4].

The pH-dependent solubility behavior represents a critical aspect of Rose Bengal lactone's behavior in aqueous and polar environments. At acidic pH values (approximately 4.5), the compound exists predominantly in its neutral lactone form, which exhibits reduced solubility in water [2]. This pH-dependent equilibrium between the lactone and open carboxylate forms significantly influences both solubility and photosensitizing properties.

Nonpolar Solvent Solubility

Rose Bengal lactone's solubility in nonpolar solvents has been extensively enhanced through strategic chemical modifications. The bis(triethylammonium) salt derivatives demonstrate excellent solubility in dichloromethane and chloroform [1]. These modifications involve the formation of tight ion pairs with organic ammonium counterions, effectively overcoming the inherent polarity limitations of the parent compound.

For enhanced nonpolar solubility, tributylammonium salt derivatives with octyl ester modifications have been developed, achieving solubility in toluene [1]. This represents a significant advancement in making Rose Bengal lactone compatible with purely organic reaction media while maintaining its photochemical properties.

| Solvent Type | Solubility | Modification Required |

|---|---|---|

| DMSO | 10 mM | None |

| Dichloromethane | Excellent | Triethylammonium salt |

| Chloroform | Excellent | Triethylammonium salt |

| Toluene | Good | Tributylammonium octyl ester |

| Water | pH dependent | None (lactone form at low pH) |

| Methanol | Good | None |

Thermal Stability and Decomposition Patterns

Rose Bengal lactone exhibits characteristic thermal behavior that reflects its complex molecular structure containing multiple halogen substituents and a lactone functional group. The compound demonstrates a melting point of 280°C, accompanied by simultaneous decomposition [5] [6] [7].

Thermal Decomposition Characteristics

The thermal decomposition of Rose Bengal lactone begins at approximately 280°C under normal atmospheric conditions. This decomposition process involves multiple stages, with the initial breakdown occurring around the melting point temperature range [6] [8]. The predicted boiling point of 741.8 ± 60.0°C suggests significant thermal stability under controlled conditions, although practical decomposition occurs well before this temperature is reached [6] [9].

Under inert nitrogen atmosphere, Rose Bengal lactone maintains stability up to approximately 200°C without detectable chemical decomposition [10]. This stability under inert conditions contrasts with behavior under oxidizing atmospheres, where degradation can commence at lower temperatures due to the susceptibility of the heavily halogenated aromatic system to oxidative processes.

Thermal Analysis Patterns

Thermogravimetric analysis reveals that Rose Bengal lactone undergoes gradual weight loss beginning around 250-280°C. The decomposition pattern typically shows multiple stages, reflecting the sequential breakdown of different functional groups within the molecule. The lactone carbonyl group and the heavily substituted aromatic rings contribute to distinct thermal events during the decomposition process.

The compound's flash point of 402.4°C indicates excellent thermal safety characteristics for handling and storage [6] [8]. This high flash point results from the extensive halogenation, which inherently reduces flammability and contributes to thermal stability under standard laboratory conditions.

| Thermal Property | Value | Conditions |

|---|---|---|

| Melting Point | 280°C (decomposition) | Standard atmosphere |

| Thermal Stability | Stable to 200°C | Nitrogen atmosphere |

| Decomposition Onset | 250-280°C | Gradual weight loss |

| Flash Point | 402.4°C | Standard conditions |

| Predicted Boiling Point | 741.8 ± 60.0°C | Theoretical calculation |

Spectroscopic Signatures

The spectroscopic properties of Rose Bengal lactone provide detailed insights into its molecular structure and electronic characteristics. The extensive halogenation and xanthene backbone contribute to distinctive spectroscopic signatures across multiple analytical techniques.

UV-Vis Absorption Characteristics

Rose Bengal lactone exhibits intense absorption in the visible region with a primary absorption maximum at 557 nanometers [5] [11] [6]. This absorption peak corresponds to the π→π* transitions within the extended xanthene chromophore system. The compound demonstrates exceptionally high extinction coefficients, reflecting its utility as an efficient light-absorbing species.

The extinction coefficient values vary significantly across different wavelength regions: ≥10,000 L mol⁻¹ cm⁻¹ at 317-323 nm, ≥30,000 L mol⁻¹ cm⁻¹ at 516-522 nm, and ≥95,000 L mol⁻¹ cm⁻¹ at 554-560 nm [5] [11] [7]. These high extinction coefficients, particularly in the visible region, contribute to the compound's effectiveness as a photosensitizer and its characteristic pink to red coloration [5] [6].

The UV-Vis absorption characteristics show solvent-dependent variations and pH sensitivity. In basic conditions, the spectrum shifts to longer wavelengths due to the formation of the anionic form, while acidic conditions favor the lactone form with corresponding spectral changes [2] [12].

NMR Spectral Assignments (¹H, ¹³C)

Nuclear magnetic resonance spectroscopy provides crucial structural information for Rose Bengal lactone, although the extensive halogenation creates complex coupling patterns and chemical shift distributions.

¹H NMR Characteristics

The ¹H NMR spectrum of Rose Bengal lactone typically shows aromatic proton signals in the 7.40-8.46 ppm region [1] [13] [14]. The xanthene aromatic protons appear as characteristic signals around 7.57 ppm, often observed as singlets due to the symmetrical substitution pattern [1]. The extensive halogenation leads to multiple distinct aromatic environments, creating complex multipicity patterns in this region.

Phenolic hydroxyl protons exhibit variable chemical shifts depending on pH and solvent conditions. These protons can appear anywhere from 8-12 ppm in organic solvents, with significant broadening due to rapid exchange processes [1] [14].

¹³C NMR Characteristics

The ¹³C NMR spectrum reveals the complex aromatic carbon framework characteristic of the xanthene system. The lactone carbonyl carbon typically appears in the 170-180 ppm region, providing a diagnostic signal for the lactone functional group [15] [16].

Aromatic carbons span a wide range from approximately 100-165 ppm, with quaternary carbons appearing in the 155-165 ppm region and halogenated aromatic carbons distributed throughout the 120-140 ppm range [15] [17] [16]. The extensive halogenation creates numerous distinct carbon environments, resulting in complex splitting patterns and chemical shift distributions.

| NMR Type | Chemical Shift (ppm) | Assignment |

|---|---|---|

| ¹H NMR | 7.57 (s, 2H) | Xanthene aromatic protons |

| ¹H NMR | 7.40-8.46 | Multiple aromatic environments |

| ¹³C NMR | ~170-180 | Lactone carbonyl carbon |

| ¹³C NMR | ~155-165 | Quaternary aromatic carbons |

| ¹³C NMR | ~120-140 | Halogenated aromatic carbons |

IR Vibrational Modes of Functional Groups

Infrared spectroscopy provides definitive identification of the functional groups present in Rose Bengal lactone through characteristic vibrational frequencies.

Lactone Carbonyl Vibration

The most diagnostic infrared absorption occurs at approximately 1770 cm⁻¹, corresponding to the C=O stretching vibration of the lactone functional group [18] [19] [20]. This frequency is characteristic of five-membered lactone rings and provides unambiguous confirmation of the lactone structure. The intensity of this absorption is typically strong due to the large dipole moment change associated with the carbonyl stretching motion.

Aromatic System Vibrations

The xanthene aromatic system produces characteristic C=C stretching vibrations in the 1600-1500 cm⁻¹ region [18] [19] [20]. These bands exhibit medium to strong intensity and reflect the extended conjugated aromatic system. Additional aromatic C-C stretching vibrations appear in the 1450-1400 cm⁻¹ region.

Hydroxyl Group Vibrations

Phenolic O-H stretching vibrations manifest as broad absorption bands in the 3200-3600 cm⁻¹ region [18] [19] [20]. The breadth of these bands results from hydrogen bonding interactions and the presence of multiple hydroxyl environments within the molecule.

Halogen-Carbon Vibrations

The extensive halogenation produces characteristic vibrations in the fingerprint region. C-Cl stretching vibrations appear around 800-600 cm⁻¹, while C-I stretching vibrations occur in the 750-650 cm⁻¹ region [18] [19] [20]. These lower frequency vibrations reflect the heavy mass of the halogen substituents.

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Assignment |

|---|---|---|---|

| ~1770 | C=O stretch (lactone) | Strong | Lactone carbonyl group |

| ~1600-1500 | C=C aromatic stretch | Medium-Strong | Xanthene aromatic system |

| ~3200-3600 | O-H stretch (phenolic) | Broad, Medium | Phenolic hydroxyl groups |

| ~1300-1200 | C-O stretch | Medium | Ether and alcohol C-O bonds |

| ~800-600 | C-Cl stretch | Medium | Chlorine substituents |

| ~750-650 | C-I stretch | Medium-Weak | Iodine substituents |

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Related CAS

632-69-9 (di-hydrochloride salt)

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant